Hydrogen Bond Donor Count Reduction vs. 6-(Hydroxymethyl)pyrimidin-4-one Enables Tunable Polarity and Permeability
The methoxymethyl ether at C6 reduces the hydrogen bond donor (HBD) count to 1, compared with 2 for the 6-hydroxymethyl analog (CAS 100959-93-1) [1]. In drug design, reducing HBD count is associated with improved passive membrane permeability and oral bioavailability, as HBD count is a key parameter in Lipinski's Rule of Five [2]. This single-donor profile also distinguishes the compound from 2-substituted analogs that retain a free N1–H donor but may present different acceptor geometries.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed, Cactvs 3.4.8.18) [1] |
| Comparator Or Baseline | 6-(Hydroxymethyl)pyrimidin-4(3H)-one (CAS 100959-93-1): HBD = 2 |
| Quantified Difference | Reduction of 1 HBD (50% decrease) |
| Conditions | Computed property; validated by chemical structure (ether vs. free alcohol) |
Why This Matters
For medicinal chemistry procurement, a single HBD scaffold offers a superior starting point for CNS-penetrant or orally bioavailable lead series compared with the di-HBD hydroxymethyl analog, without requiring a protecting group strategy.
- [1] PubChem Compound CID 135594057, Computed Properties: Hydrogen Bond Donor Count = 1. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
